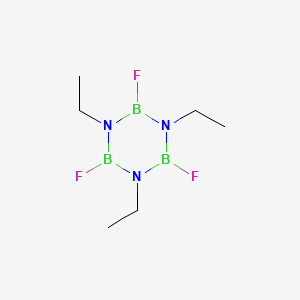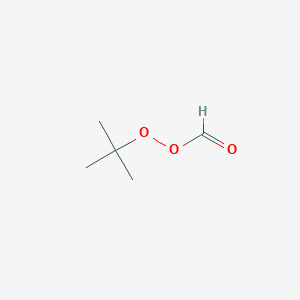
2-(Formylperoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Formylperoxy)-2-methylpropane is an organic peroxide compound characterized by the presence of a formyl group and a peroxy linkage attached to a methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylperoxy)-2-methylpropane typically involves the reaction of 2-methylpropane with formic acid and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Formylperoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides or carboxylic acids.
Reduction: Reduction reactions can break the peroxy linkage, yielding alcohols or aldehydes.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the formyl group under mild conditions.
Major Products
Oxidation: Carboxylic acids or more complex peroxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Formylperoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex peroxides and other oxygen-containing compounds.
Biology: Investigated for its potential as a reactive oxygen species (ROS) generator in biological systems, which can be useful in studying oxidative stress and related cellular processes.
Medicine: Explored for its potential use in drug delivery systems, where its peroxy linkage can be utilized for controlled release of active pharmaceutical ingredients.
Industry: Employed in polymerization reactions as an initiator, taking advantage of its ability to generate free radicals.
Mechanism of Action
The mechanism of action of 2-(Formylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxy linkage. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroperoxy)-2-methylpropane: Similar structure but with a hydroperoxy group instead of a formylperoxy group.
2-(Acetylperoxy)-2-methylpropane: Contains an acetyl group in place of the formyl group.
2-(Methoxyperoxy)-2-methylpropane: Features a methoxy group instead of the formyl group.
Uniqueness
2-(Formylperoxy)-2-methylpropane is unique due to the presence of both a formyl group and a peroxy linkage, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
819-50-1 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxy formate |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)8-7-4-6/h4H,1-3H3 |
InChI Key |
XHGOVHOCQHSNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
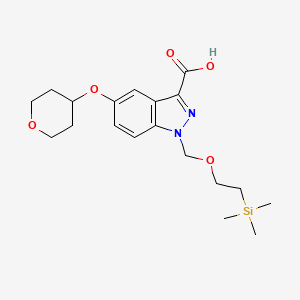
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
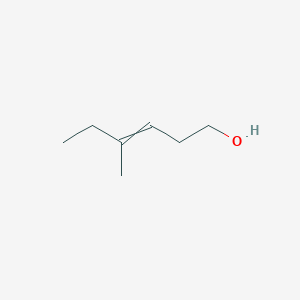
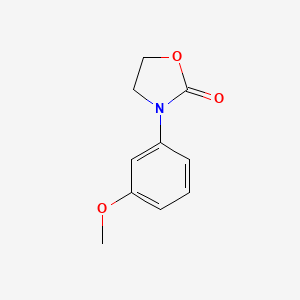

![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)

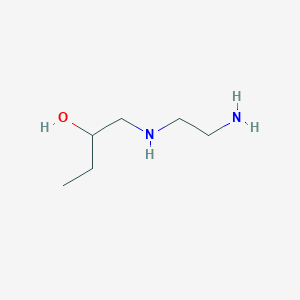
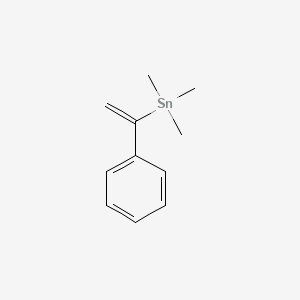
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
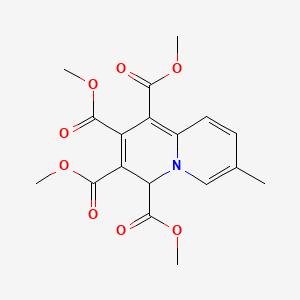
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
